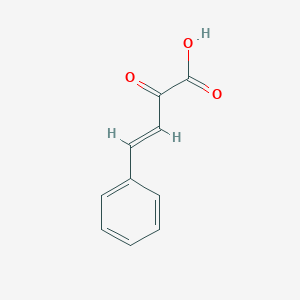

(E)-2-oxo-4-phenylbut-3-enoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid typically involves the condensation of benzaldehyde with pyruvic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism followed by dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-oxo-4-phenylbut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

| Step | Description |

|---|---|

| Aldol Condensation | Reaction of benzaldehyde with pyruvic acid in the presence of a base (e.g., sodium hydroxide). |

| Dehydration | Removal of water from the aldol product to form (E)-2-oxo-4-phenylbut-3-enoic acid. |

Scientific Research Applications

-

Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Serves as a reagent in various chemical reactions, including oxidation and reduction processes.

- Biological Activity :

- Medicinal Chemistry :

Anticancer Properties

Research has demonstrated that this compound induces apoptosis in cancer cells through oxidative stress mechanisms. A study focused on its effects on MCF-7 breast cancer cells revealed significant inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits activity against several bacterial strains. Its potential as an antimicrobial agent is being actively researched:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Moderate |

Mechanism of Action

The mechanism of action of (E)-2-oxo-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The pathways involved often include enzyme-substrate interactions, where the compound binds to the active site of the enzyme, altering its activity and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

- (E)-benzylidene pyruvic acid

- 2-oxo-4-phenyl-3-butenoic acid

- Acide E-benzylidenepyruvique

Uniqueness

(E)-2-oxo-4-phenylbut-3-enoic acid is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets.

Biological Activity

(E)-2-oxo-4-phenylbut-3-enoic acid, also known as phenylpyruvic acid, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. The following sections explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a conjugated system featuring a double bond and a carbonyl group, which enhances its reactivity and biological interactions. The synthesis typically involves an aldol condensation reaction between benzaldehyde and pyruvic acid under basic conditions, leading to the formation of the compound through dehydration of the intermediate aldol product.

Synthetic Route Overview

| Step | Description |

|---|---|

| Aldol Condensation | Reaction of benzaldehyde with pyruvic acid in the presence of a base (e.g., NaOH). |

| Dehydration | Removal of water from the aldol product to yield this compound. |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at certain concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms. This effect is hypothesized to be due to its ability to generate reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been explored for its potential neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease management .

The biological activity of this compound is primarily attributed to its conjugated double bond and carbonyl group, which facilitate electron transfer reactions within biological systems. This property allows the compound to interact with various molecular targets, influencing metabolic pathways related to cell proliferation and survival.

- Induction of Oxidative Stress : The compound's ability to generate ROS leads to cellular damage in cancer cells.

- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) determined for each strain tested. The findings highlight the potential for developing new antimicrobial agents based on this compound.

Study 2: Anticancer Mechanism

In another study focused on cancer biology, this compound was administered to human cancer cell lines. The results demonstrated that treatment led to increased levels of oxidative stress markers and subsequent apoptosis in treated cells compared to controls. This study provides insight into the compound's potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cinnamic Acid | Lacks carbonyl group | Antimicrobial properties |

| Phenylacetic Acid | Contains phenyl group | Limited biological activity |

| Benzaldehyde | Contains formyl group | Primarily used as a flavoring agent |

Properties

IUPAC Name |

(E)-2-oxo-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOUMBVFEWZLME-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901608 | |

| Record name | NoName_741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-59-6, 17451-19-3 | |

| Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC53200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.